2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10ClFN2O2S and its molecular weight is 300.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0135546 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research has demonstrated the synthesis and analysis of benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including derivatives similar to the specified chemical, have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical activity and potential for intramolecular interactions were also explored through natural bond orbital analysis and molecular docking studies, suggesting additional applications in developing new therapeutic agents (Mary et al., 2020).
Antimicrobial Activity
A series of sulfide and sulfone derivatives of a structurally similar compound were synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. These studies indicate the compound's potential utility in developing new antimicrobial agents (Badiger et al., 2013).
Anti-inflammatory Activity
Derivatives of the compound have been synthesized and assessed for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, suggesting the compound's utility in the development of new anti-inflammatory therapies (Sunder et al., 2013).
Anticancer Activity
The synthesis and evaluation of novel derivatives for anticancer activity have been a significant area of research. Some derivatives exhibited promising anticancer activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy. Molecular docking studies supported these findings by showing favorable binding interactions with target proteins (Karaburun et al., 2018).
Antiproliferative Activity
New functionalized pyridine linked thiazole derivatives were synthesized and studied for their antiproliferative activity against several cancer cell lines, showcasing the compound's role in developing new antiproliferative agents (Alqahtani et al., 2020).
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c1-7-5-15-12(19-7)16-11(17)6-18-8-2-3-10(14)9(13)4-8/h2-5H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWXZBXIIDHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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